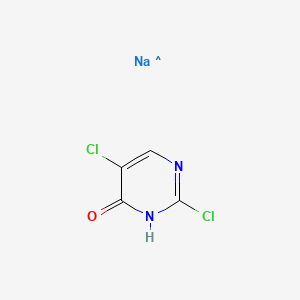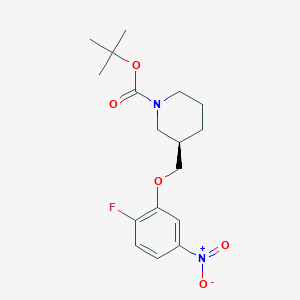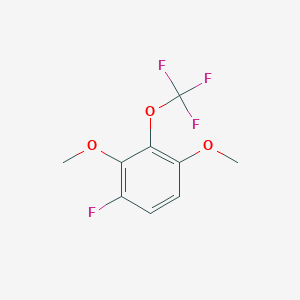
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a chlorine atom and a ketone group on a propan-2-one backbone
准备方法
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of 4-ethylbenzyl alcohol to form 4-ethylbenzyl chloride. This intermediate is then reacted with chloroacetone under specific conditions to yield the final product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various addition and reduction reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
相似化合物的比较
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethyl group, which can significantly alter its reactivity and applications.
1-Chloro-3-phenylpropan-2-one: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.
1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C12H14Cl2O |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3 |
InChI 键 |
MEHGAVODMUTNMV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CC(=O)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)








![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)

![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)

